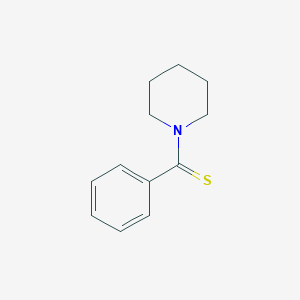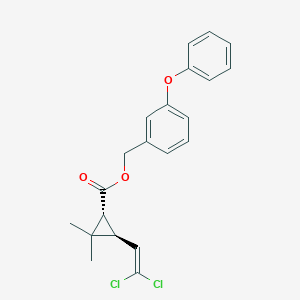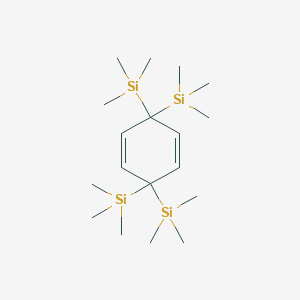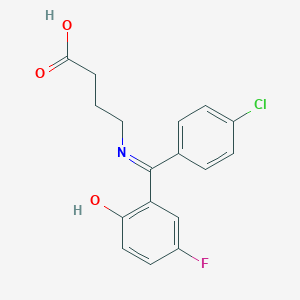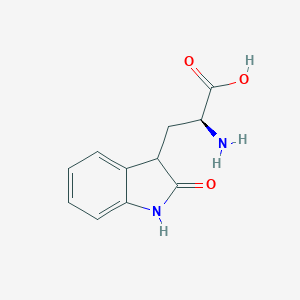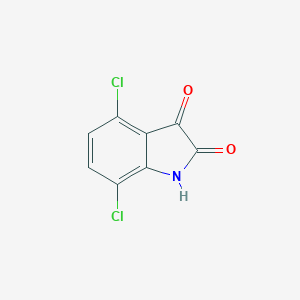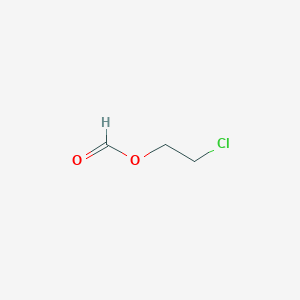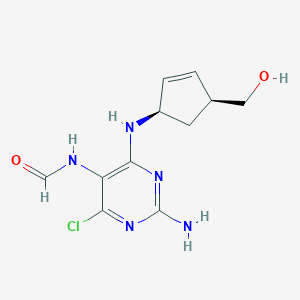
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide
Descripción general
Descripción
The compound "N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide" is a pyrimidine derivative, which is a class of compounds known for their presence in various biological molecules, including nucleic acids. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of related compounds involves the reaction of N-(3-Aminothioacryloyl)-formamidines with primary amines, leading to the formation of 4(1H)-pyrimidinthiones or transaminated formamidines. These intermediates can undergo further reactions, such as alkylation, to yield cyclised pyrimidinimines or can be S-alkylated to form 4-alkylmercaptopyrimidinium salts. These salts can then be substituted to produce 4-aminopyrimidinium salts, which are structurally related to the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a pyrimidine ring, which is substituted with an amino group and a chloro group at positions 2 and 4, respectively. Additionally, it features a cyclopentene moiety linked to the pyrimidine ring through an amino group. The cyclopentene ring is substituted with a hydroxymethyl group, indicating the presence of a chiral center, which is specified as (1R,4S) in the compound's name. This suggests that the compound may exhibit stereoisomerism, which can be crucial for its biological activity.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar pyrimidine derivatives. These compounds can participate in various chemical reactions, including transamination, alkylation, and S-alkylation, as mentioned in the synthesis analysis. The presence of functional groups such as the amino and hydroxymethyl groups in the compound suggests that it could undergo reactions typical for these functionalities, such as nucleophilic substitution or condensation reactions .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Novel Synthesis and Structural Analysis
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide is a compound that has been the focus of various synthetic and analytical studies. For example, a study by Mont et al. (2009) details a protocol for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, demonstrating the compound's potential as a versatile intermediate in medicinal chemistry. The process involves formylation, cyclization, and subsequent transformation under microwave irradiation conditions, showcasing the compound's reactivity and utility in creating structurally diverse derivatives (Mont, Teixidó, & Borrell, 2009).
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored, indicating the potential of N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide derivatives in pharmaceutical applications. Mallikarjunaswamy et al. (2016) synthesized a series of novel formamidine derivatives showing promising antimicrobial activity against various pathogenic bacteria and fungi. This research underscores the compound's significance in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Enantiomeric Separation and Characterization
The chiral nature of related compounds has also been a subject of interest. A study by Radhakrishnan, Rao, and Himabindu (2008) presented a chiral liquid chromatographic method for the enantiomeric separation of a key intermediate of Abacavir, closely related to the compound . The method's precision and accuracy highlight the compound's relevance in the synthesis and quality control of pharmaceuticals (Radhakrishnan, Rao, & Himabindu, 2008).
Crystal Structure and Molecular Interactions
The structural analysis of similar compounds provides insights into their molecular interactions and potential applications in material science. Trilleras et al. (2009) examined the crystal structures of isostructural compounds, revealing how hydrogen bonding contributes to their assembly and stability. Such studies are crucial for understanding the molecular basis of the compound's interactions and its potential applications in designing more effective pharmaceuticals and materials (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Propiedades
IUPAC Name |
N-[2-amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRHUVOPNVUGL-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)NC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

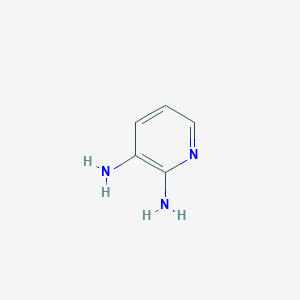
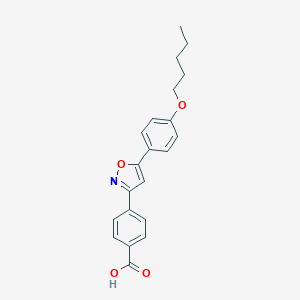
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)
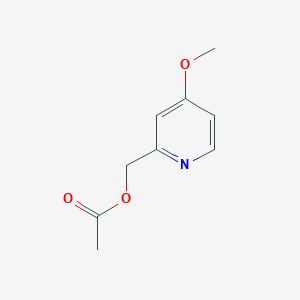
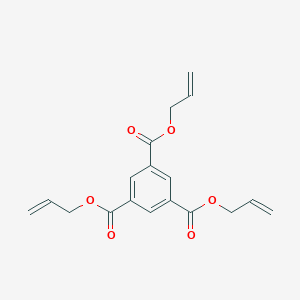
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)
